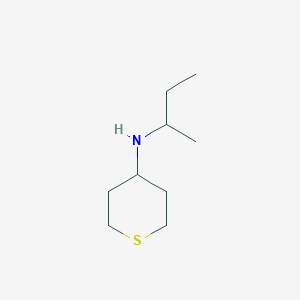

N-(butan-2-yl)thian-4-amine

CAS No.:

Cat. No.: VC17764659

Molecular Formula: C9H19NS

Molecular Weight: 173.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H19NS |

|---|---|

| Molecular Weight | 173.32 g/mol |

| IUPAC Name | N-butan-2-ylthian-4-amine |

| Standard InChI | InChI=1S/C9H19NS/c1-3-8(2)10-9-4-6-11-7-5-9/h8-10H,3-7H2,1-2H3 |

| Standard InChI Key | NBDVVBQZQIZCAI-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NC1CCSCC1 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-(Butan-2-yl)thian-4-amine features a six-membered tetrahydrothiopyran ring, a saturated sulfur-containing heterocycle, with a secondary amine group (-NH-) at the 4-position. The butan-2-yl substituent () introduces a branched alkyl chain, imparting steric bulk and influencing the compound’s electronic profile. The sulfur atom in the thian ring contributes to the molecule’s polarity, while the amine group enables hydrogen bonding and nucleophilic reactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 173.32 g/mol | |

| Purity | ≥95% (HPLC) | |

| CAS Number | 1153348-16-3 | |

| Discontinued Status | Yes (commercial availability) |

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

-

Ring-Closing Strategies: Cyclization of 4-mercaptoamines with α,ω-dihaloalkanes.

-

Amine Alkylation: Direct alkylation of thian-4-amine with 2-bromobutane under basic conditions .

Route 1: Thian Ring Formation

-

Step 1: React 4-aminobutan-1-thiol with 1,5-dibromopentane in the presence of to form the thian ring.

-

Step 2: Alkylate the secondary amine with 2-bromobutane using NaH as a base .

Route 2: Direct Alkylation

-

Step 1: Protect thian-4-amine with a tert-butoxycarbonyl (Boc) group.

-

Step 2: Perform alkylation with 2-bromobutane using as a strong base.

-

Step 3: Deprotect with trifluoroacetic acid to yield the final product .

Table 2: Comparison of Synthetic Routes

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 40–50% | 60–70% |

| Purity | 90–95% | ≥95% |

| Key Challenge | Over-alkylation | Boc-deprotection efficiency |

Reactivity and Functionalization

Nucleophilic Amine Reactions

The secondary amine undergoes typical reactions:

-

Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride) .

-

Sulfonylation: Reacts with sulfonyl chlorides to yield sulfonamides .

-

Mannich Reactions: Participates in three-component couplings with aldehydes and ketones .

Sulfur-Based Reactivity

The thian ring’s sulfur atom can be oxidized to sulfoxides or sulfones using or , altering the ring’s electronic properties .

Structurally analogous amines are cited in patents as intermediates for herbicides and plant growth regulators . For example, US20040157739A1 describes bicyclic amine derivatives with phytotoxic activity, suggesting that N-(butan-2-yl)thian-4-amine could serve as a precursor for similar bioactive agents .

Pharmaceutical Intermediates

The compound’s amine and sulfur motifs are common in antiviral and antibacterial agents. For instance, thiomorpholine derivatives exhibit protease inhibition, implying potential utility in drug discovery .

Comparative Analysis with Related Amines

Table 3: Structural and Functional Comparison

| Compound | Structure | Key Differences | Applications |

|---|---|---|---|

| N-(Butan-2-yl)thian-4-amine | Thian ring, branched alkyl | Higher steric bulk | Agrochemical intermediates |

| Tetrahydrothiophene-3-amine | Five-membered ring | Reduced ring strain | Solvent additives |

| 4-Aminothiacyclohexane | No alkyl substitution | Lower lipophilicity | Polymer modifiers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume